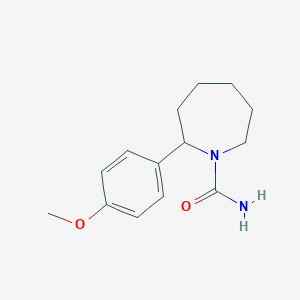
2-(4-Methoxyphenyl)azepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Azepane Derivatives and Ionic Liquids
Azepane, a seven-member alicyclic secondary amine, has been utilized in synthesizing a new family of room temperature ionic liquids. These substances are synthesized through the reaction of azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes, producing tertiary amines with good selectivity. Further quaternization reactions yield quaternary azepanium salts, which exhibit wide electrochemical windows, making them promising alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).
Chemical Reactivity and Product Formation
The thermal reactivity of tricyclic 4,5-diacyltriazolines, derived from the addition of aryl azides to naphthoquinones, shows significant chemical transformations leading to various cyclic and acyclic products. These reactions demonstrate the versatility of azepane derivatives in synthesizing complex organic molecules (Benati et al., 1991).
Pharmaceutical Applications
Azepane derivatives have been explored for their potential in pharmaceutical applications, particularly as PKB inhibitors. Structure-based optimization has led to novel compounds with significant activity against protein kinase B (PKB-alpha), a crucial target for drug development. These derivatives demonstrate the potential of azepane-based molecules in therapeutic applications (Breitenlechner et al., 2004).
Novel Heterocyclic Systems
Research on azepane derivatives has also led to the discovery of new heterocyclic systems with potential for further chemical and pharmacological exploration. For example, the Hofmann rearrangement of specific azepane derivatives has yielded novel pyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-ones, illustrating the structural diversity achievable with azepane as a starting point (Deady & Devine, 2006).
Asymmetric Synthesis
Azepanes are also central to the development of asymmetric synthesis methods for creating chiral molecules, which are vital in the pharmaceutical industry. Highly diastereoselective and enantioselective lithiation-conjugate addition sequences using azepane derivatives have been developed, showcasing the importance of these compounds in advanced synthetic chemistry (Lee & Beak, 2006).
Safety and Hazards
The safety information for “2-(4-Methoxyphenyl)azepane-1-carboxamide” includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and others .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-12-8-6-11(7-9-12)13-5-3-2-4-10-16(13)14(15)17/h6-9,13H,2-5,10H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWZCYONFITNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-{[(2-Hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2919829.png)
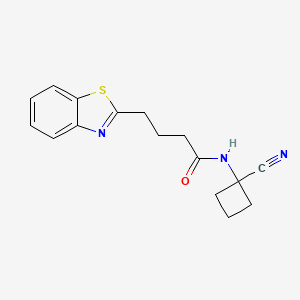
![N-(3,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2919833.png)



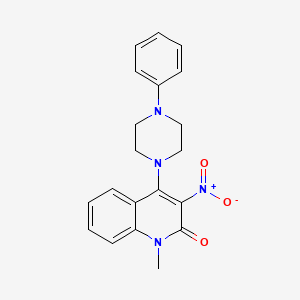
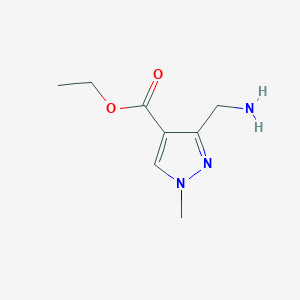
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2919839.png)

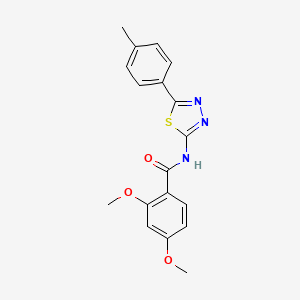
![7-(4-bromophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2919847.png)

